

# Introduction: Unveiling the Potential of a Versatile Pyrrolidine Scaffold

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## Compound of Interest

Compound Name: **2-(4-Methoxyphenyl)pyrrolidine**

Cat. No.: **B1587203**

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**2-(4-Methoxyphenyl)pyrrolidine** is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which marries a saturated five-membered pyrrolidine ring with an electronically distinct 4-methoxyphenyl group, makes it a valuable and versatile building block for the synthesis of complex molecular architectures.[1][2] The pyrrolidine moiety provides a three-dimensional, non-planar scaffold that is prevalent in numerous natural products and pharmacologically active agents, allowing for a thorough exploration of chemical space.[3] This guide serves as a comprehensive technical resource for researchers, offering in-depth information on its chemical identity, safety protocols, synthesis, and applications, grounded in authoritative scientific data.

## Core Compound Identification and Properties

Precise identification is the cornerstone of any chemical research. **2-(4-Methoxyphenyl)pyrrolidine** is unambiguously identified by its CAS Registry Number, 74190-66-2.[1][4][5] Its fundamental properties are summarized below, providing a critical data foundation for experimental design.

| Property           | Value   | Source(s)   |
|--------------------|---|---|
| CAS Number         | 74190-66-2  | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula  | C <sub>11</sub> H <sub>15</sub> NO                          | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight   | 177.24 g/mol  | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| IUPAC Name         | 2-(4-methoxyphenyl)pyrrolidine                              | <a href="#">[5]</a>   |
| Synonyms           | 4-(2-Pyrrolidinyl)anisole, 2-(4-Methoxy-phenyl)-pyrrolidine | <a href="#">[5]</a>   |
| Appearance         | Colorless liquid  | <a href="#">[1]</a>   |
| Purity             | Typically ≥96% (HPLC)                                       | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Storage Conditions | Store at 0-8 °C   | <a href="#">[1]</a>   |

## Comprehensive Safety and Handling Protocols

As a Senior Application Scientist, I cannot overstate the importance of a safety-first approach. While this compound is a key research tool, it is also classified as an irritant with specific handling requirements.[\[5\]](#) The following data, synthesized from authoritative sources, must be strictly adhered to.

## GHS Hazard Classification

| Hazard Class                                     | Category | GHS Statement                          | Source              |
|--|----------|--|---------------------|
| Acute Toxicity, Oral                             | 4        | H302: Harmful if swallowed             | <a href="#">[5]</a> |
| Skin Corrosion/Irritation                        | 2        | H315: Causes skin irritation           | <a href="#">[5]</a> |
| Serious Eye Damage/Eye Irritation                | 2A       | H319: Causes serious eye irritation    | <a href="#">[5]</a> |
| Specific Target Organ Toxicity (Single Exposure) | 3        | H335: May cause respiratory irritation | <a href="#">[5]</a> |

## Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol involves assuming that contact will occur and engineering controls to mitigate it.

- Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.[\[6\]](#)
- Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[\[7\]](#)
- Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly after use.[\[6\]](#)
- Body Protection: Wear a standard laboratory coat. For larger quantities or potential for splashing, an impervious apron is recommended.[\[8\]](#)

## First Aid Measures

In the event of exposure, immediate and correct action is critical.

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[7\]](#)
- Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[\[6\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[\[6\]](#)[\[7\]](#)
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[\[6\]](#)

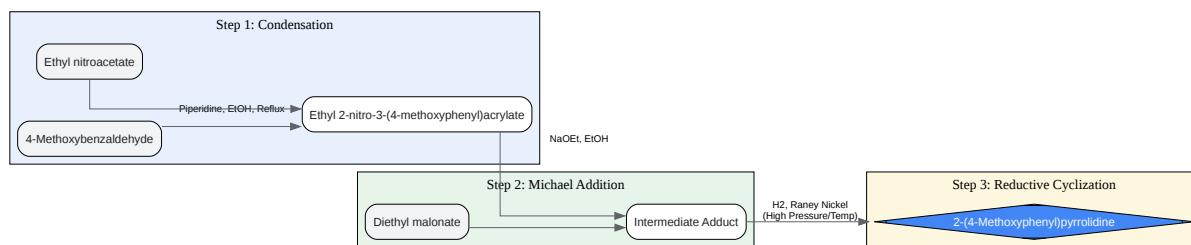
## Synthesis and Mechanistic Rationale

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry.[\[9\]](#)

While a specific peer-reviewed synthesis for **2-(4-methoxyphenyl)pyrrolidine** is not readily

available, a robust and logical pathway can be designed based on known methodologies, such as the reductive amination followed by intramolecular cyclization.

The causality behind this experimental choice lies in its efficiency and use of readily available starting materials. The process begins with a Knoevenagel condensation to form an unsaturated intermediate, which is then selectively reduced and cyclized.



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#### *A plausible synthetic workflow for **2-(4-Methoxyphenyl)pyrrolidine**.*

This multi-step synthesis is advantageous because it builds the carbon skeleton and introduces the necessary nitrogen atom in a controlled manner. The final reductive cyclization using a catalyst like Raney Nickel is a powerful and field-proven method for converting nitro groups and esters into cyclic amines under hydrogenation conditions.

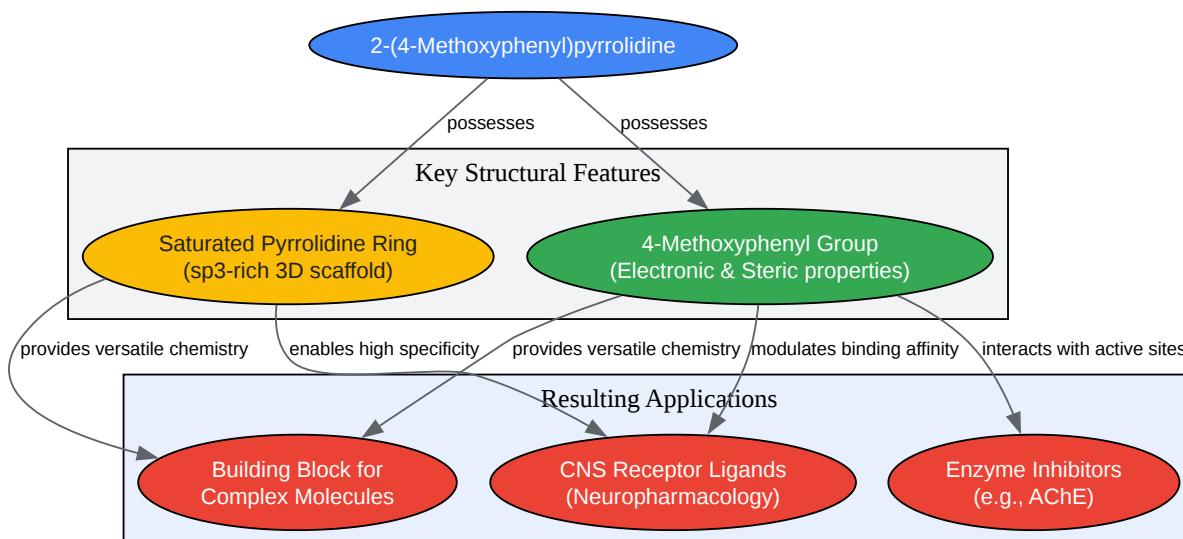
## Applications in Drug Development and Neuroscience

The true value of **2-(4-methoxyphenyl)pyrrolidine** lies in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds.<sup>[2]</sup> Its structure is frequently

incorporated into molecules targeting the central nervous system (CNS).[\[1\]](#)

- Neuropharmacology: The pyrrolidine scaffold is a privileged structure in neuroscience research. Its three-dimensional nature allows it to bind with high specificity to complex receptor sites. The 4-methoxyphenyl group can act as a key pharmacophore, engaging in hydrogen bonding or hydrophobic interactions within a target protein. This makes the compound a valuable starting point for developing agents for neurological disorders.[\[1\]](#)[\[2\]](#)
- Calcium Channel Antagonists: Research has demonstrated the use of this compound's core structure in the synthesis of novel calcium channel antagonists. These are critical for treating cardiovascular conditions like hypertension and angina.[\[10\]](#)
- Enzyme Inhibition: Pyrrolidine-based molecules have shown promise as inhibitors for enzymes such as acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[\[11\]](#)[\[12\]](#) The 4-methoxyphenyl substituent can be tailored to enhance binding affinity and selectivity for the enzyme's active site.

The logical relationship between the compound's structure and its utility is visualized below.



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*Structural features of the compound and their link to its applications.*

## Key Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are described in a step-by-step format.

### Representative Synthesis of 2-(4-Methoxyphenyl)pyrrolidine

This protocol is a representative example based on established chemical principles for pyrrolidine synthesis and should be adapted and optimized under appropriate laboratory conditions.

- Step 1: Condensation. To a solution of 4-methoxybenzaldehyde (1 eq.) and ethyl nitroacetate (1.1 eq.) in absolute ethanol, add piperidine (0.1 eq.) as a catalyst. Reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the mixture and concentrate under reduced pressure. The crude product, ethyl 2-nitro-3-(4-methoxyphenyl)acrylate, can be purified by column chromatography.
- Step 2: Michael Addition. Dissolve the product from Step 1 in ethanol. In a separate flask, prepare a solution of sodium ethoxide (1.1 eq.) in ethanol and add diethyl malonate (1.1 eq.). Add the acrylate solution dropwise to the malonate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Neutralize with dilute HCl and extract the product with ethyl acetate.
- Step 3: Reductive Cyclization. Transfer the crude adduct from Step 2 to a high-pressure hydrogenation vessel. Add ethanol as the solvent and Raney Nickel (approx. 10% by weight) as the catalyst. Pressurize the vessel with hydrogen gas (50-100 bar) and heat to 80-100 °C. Maintain the reaction for 24 hours.
- Step 4: Work-up and Purification. After cooling and carefully venting the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield **2-(4-methoxyphenyl)pyrrolidine** as a colorless liquid.

# Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol ensures the final product meets the required purity standard (e.g.,  $\geq 96\%$ ) for use in sensitive applications.[\[1\]](#)

- Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu\text{m}$  particle size).
- Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA). Filter and degas the mobile phase before use.
- Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock solution to 0.1 mg/mL.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu\text{L}$
  - Column Temperature: 25 °C
  - Detector Wavelength: 254 nm
- Analysis: Inject the sample and record the chromatogram for 10-15 minutes. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

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